The synthesis of Targaprimir-96 involves several key steps that utilize advanced organic chemistry techniques. The compound is synthesized through a peptoid-based scaffold that allows for the incorporation of RNA-binding modules. This method typically employs Cu-catalyzed azide-alkyne click chemistry to link various components, optimizing the distance between RNA-binding sites using propylamine spacers. The synthesis process also includes rigorous purification steps to ensure high yield and purity of the final product .
The molecular structure of Targaprimir-96 features a specific arrangement designed to interact with pri-miR-96 effectively. Its structure includes multiple functional groups that enhance binding affinity and specificity towards the target RNA.
Targaprimir-96 undergoes specific chemical interactions that allow it to bind selectively to pri-miR-96. The primary reaction involves the formation of non-covalent interactions such as hydrogen bonds and π-π stacking with nucleobases in the RNA structure.
The mechanism by which Targaprimir-96 exerts its effects involves direct interaction with pri-miR-96, leading to inhibition of its biogenesis. This process is critical in cancer biology as it alters the expression levels of downstream targets regulated by microRNA.
Targaprimir-96 exhibits several notable physical and chemical properties that influence its behavior as a therapeutic agent.
Targaprimir-96 has significant potential applications in scientific research and therapeutic development:
Targaprimir-96 (TFA) exerts its primary therapeutic effect through high-affinity binding to the primary microRNA-96 (pri-miR-96) transcript, effectively blocking Drosha-mediated processing. This synthetic small molecule achieves low nanomolar affinity (Kd = 85 nM) for the 1×1 nt GG and UU internal loops within pri-miR-96's stem-loop structure [1] [2]. The binding event competitively inhibits the microprocessor complex from accessing and cleaving the pri-miRNA substrate, resulting in accumulation of pri-miR-96 (2.1-fold increase) and dose-dependent reduction of pre-miR-96 and mature miR-96 levels in triple-negative breast cancer (TNBC) cells [1] [3]. This selective interruption of miR-96 maturation occurs at an IC50 of approximately 50 nM in MDA-MB-231 TNBC cells, while demonstrating minimal impact on healthy breast epithelial cells due to differential expression profiles and target accessibility [2] [3].
Table 1: Binding Affinity Profile of Targaprimir-96 (TFA)
| RNA Target | Structural Features | Kd (μM) | Specificity vs. pri-miR-96 |
|---|---|---|---|
| pri-miR-96 (RNA3) | 1×1 nt GG & UU internal loops | 0.085 | Reference (1x) |
| RNA1 | Non-functional motif | 1.2 | 14-fold lower affinity |
| RNA2 | Structural mimic | 0.9 | 10.6-fold lower affinity |
| RNA4 | Partial motif similarity | 1.2 | 14-fold lower affinity |
| RNA5 | Distantly related motif | 1.5 | 17.6-fold lower affinity |
The exceptional selectivity of Targaprimir-96 (TFA) stems from its sophisticated molecular architecture, featuring a triazole-based core scaffold that provides structural rigidity and optimal spatial orientation for RNA engagement [1]. The compound's design incorporates multiple benzimidazole recognition modules that form specific hydrogen-bonding interactions with the GG and UU internal loops of pri-miR-96 [1] [3]. This molecular recognition is further enhanced by:
The canonical SMILES string (CCCN(CC(=O)N(CCC)CC(=O)N(CC1=CN(N=N1)...) illustrates the compound's intricate three-dimensional structure, which enables discrimination against related RNA targets by a factor of 14-fold [1]. Chem-CLIP profiling studies confirm that this engineered selectivity translates to cellular target engagement specificity, with negligible off-target binding to other miRNA precursors [4].
Through precise inhibition of miR-96 maturation, Targaprimir-96 (TFA) initiates a cascade of tumor-suppressive events centered on the transcription factor FOXO1. In TNBC models, mature miR-96 normally functions as a potent repressor of FOXO1 mRNA through direct 3'-UTR binding [1] [2]. Treatment with 50 nM Targaprimir-96 (TFA) for 48 hours induces a 4.1-fold upregulation of FOXO1 protein levels by alleviating this post-transcriptional repression [1] [3]. The reactivated FOXO1 transcription factor then orchestrates a tumor-suppressive program through:
This FOXO1-mediated reprogramming effectively reverses the oncogenic phenotype in miR-96-overexpressing TNBC cells, while sparing healthy breast cells that lack dependence on this signaling axis [2] [3].
The restoration of FOXO1 tumor suppressor activity by Targaprimir-96 (TFA) culminates in robust activation of programmed cell death specifically in malignant cells. Within 24 hours of treatment initiation, TNBC cells exhibit caspase-3/7 activation (2.1-fold increase) followed by phosphatidylserine externalization and DNA fragmentation [1]. By 48 hours post-treatment, Targaprimir-96 (TFA) achieves a 60% reduction in viable 4175 breast cancer cells through selective apoptosis induction [1] [2]. The apoptotic cascade proceeds through the mitochondrial pathway, characterized by:
Table 2: Apoptotic Response to Targaprimir-96 (TFA) in TNBC Models
| Cell Line | Treatment Concentration | Time Point | Key Apoptotic Markers | Viability Reduction |
|---|---|---|---|---|
| MDA-MB-231 | 50 nM | 24 hours | Caspase-3/7 activation (2.1-fold) | 30% |
| 4175 TNBC | 50 nM | 48 hours | PARP cleavage, Annexin V+ (60%) | 60% |
| HCC1806 | 50 nM | 72 hours | Bim upregulation, cytochrome c release | 75% |
The therapeutic window is maintained by the compound's inability to trigger apoptosis in non-malignant breast epithelial cells, which do not exhibit miR-96 overexpression or dependence on its oncogenic signaling [2] [3]. Pharmacokinetic studies in murine models confirm that plasma concentrations remain above the apoptotic threshold (>50 nM) for 48 hours post-administration, enabling sustained pro-apoptotic activity [1] [2].
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